

Technical Guide: Physicochemical and Synthetic Profile of 4-(1-Aminoethyl)oxan-4-ol

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Compound of Interest		
Compound Name:	4-(1-Aminoethyl)oxan-4-ol	
Cat. No.:	B15266601	Get Quote

Disclaimer: Direct experimental data for **4-(1-Aminoethyl)oxan-4-ol** is not readily available in the public domain. The following guide is a predictive overview based on the known characteristics of structurally analogous compounds and established principles of organic chemistry. It is intended for research and development purposes and should be used as a reference for experimental design rather than a definitive source of validated data.

Introduction

4-(1-Aminoethyl)oxan-4-ol is a tertiary amino alcohol containing a tetrahydropyran (oxane) ring. This scaffold is of significant interest in medicinal chemistry, as the tetrahydropyran ring is a prevalent three-dimensional feature in numerous marketed drugs, often serving as a bioisosteric replacement for other cyclic systems to improve physicochemical properties. The presence of both a hydroxyl and an amino group suggests potential for diverse biological interactions and utility as a synthetic building block. This document outlines the predicted physical, chemical, and spectroscopic properties of **4-(1-Aminoethyl)oxan-4-ol** and provides detailed hypothetical protocols for its synthesis and characterization.

Predicted Physicochemical Properties

The properties of **4-(1-Aminoethyl)oxan-4-ol** have been estimated by extrapolation from known data for related compounds such as 4-(aminomethyl)oxan-4-ol, 1-(oxan-4-yl)ethan-1-ol, and 4-aminotetrahydropyran.



Property	Predicted Value	Basis for Prediction <i>l</i> Notes
IUPAC Name	4-(1-Aminoethyl)oxan-4-ol	Standard nomenclature rules.
CAS Number	Not assigned	Compound not found in major chemical databases.
Molecular Formula	C7H15NO2	Derived from the chemical structure.
Molecular Weight	145.20 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow liquid or low-melting solid	Typical for small, functionalized aliphatic compounds.
Boiling Point	~210-230 °C (at 760 mmHg)	Estimated based on the boiling points of related amino alcohols and tetrahydropyranols, accounting for hydrogen bonding.
Melting Point	~25-45 °C	Tertiary alcohols can have lower melting points; the presence of amino and hydroxyl groups may lead to a solid at room temperature.
Density	~1.05-1.15 g/cm³	Similar to other functionalized tetrahydropyrans.[1]
Solubility	Soluble in water and polar organic solvents (e.g., methanol, ethanol).	The presence of polar amino and hydroxyl groups, along with the ether oxygen, promotes aqueous solubility.
рКа	~9.5-10.5 (for the ammonium ion)	The primary amine is expected to have a pKa in the typical range for aliphatic amines.



Predicted Spectroscopic Data

Spectroscopic characteristics are crucial for the identification and structural confirmation of the target molecule. The following are predicted key features.



Spectroscopy	Predicted Features
¹H NMR	- Oxane Ring Protons: Complex multiplets between ~1.5-1.8 ppm and ~3.5-3.8 ppm. The protons adjacent to the ether oxygen (C2, C6) will be the most downfield Ethyl Group CH: A quartet at ~2.8-3.0 ppm Ethyl Group CH ₃ : A doublet at ~1.0-1.2 ppm OH and NH ₂ Protons: Broad singlets, chemical shift highly dependent on solvent and concentration (typically ~1.5-4.0 ppm). These peaks will be exchangeable with D ₂ O.
¹³ C NMR	- C4 (quaternary carbon with OH): ~70-75 ppm Oxane Ring CH ₂ (C2, C6): ~63-68 ppm Oxane Ring CH ₂ (C3, C5): ~30-35 ppm Ethyl Group CH: ~50-55 ppm Ethyl Group CH ₃ : ~15-20 ppm.
FT-IR (cm ⁻¹)	- O-H Stretch: Broad peak, ~3200-3500 cm ⁻¹ N-H Stretch: Medium peak (doublet for primary amine), ~3300-3400 cm ⁻¹ C-H Stretch (aliphatic): ~2850-2960 cm ⁻¹ N-H Bend: Medium peak, ~1590-1650 cm ⁻¹ C-O Stretch (ether and alcohol): Strong peaks, ~1050-1150 cm ⁻¹ .
Mass Spec. (EI)	- Molecular Ion (M ⁺): A peak at m/z = 145 (may be weak or absent) Alpha Cleavage: Loss of an ethyl radical (•CH ₂ CH ₃) from the carbon bearing the hydroxyl group is unlikely. The more probable fragmentation is the loss of the aminoethyl group. Alpha cleavage next to the nitrogen is also possible.[2] - Dehydration: A peak at m/z = 127 (M-18), corresponding to the loss of a water molecule.[2]

Experimental Protocols

Foundational & Exploratory





The synthesis of **4-(1-aminoethyl)oxan-4-ol** can be envisioned through several routes. A plausible and robust method involves the addition of a nucleophile to the commercially available tetrahydro-4H-pyran-4-one, followed by functional group manipulation.

This protocol outlines a two-step synthesis starting from tetrahydro-4H-pyran-4-one. The first step is a nucleophilic addition to form a cyanohydrin, which is then reduced to the target primary amine.

Step 1: Synthesis of 4-cyano-oxan-4-ol

- Reagents and Equipment:
 - Tetrahydro-4H-pyran-4-one (1.0 eq)
 - Sodium cyanide (1.2 eg)
 - Sodium bisulfite (optional, for purification)
 - Water
 - Diethyl ether
 - Round-bottom flask, magnetic stirrer, dropping funnel, ice bath.

Procedure:

- Dissolve sodium cyanide in water in a round-bottom flask and cool the solution to 0-5 °C in an ice bath with stirring.
- Slowly add tetrahydro-4H-pyran-4-one to the cyanide solution dropwise over 30 minutes,
 maintaining the internal temperature below 10 °C.
- After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).



- Upon completion, cool the reaction mixture again in an ice bath and carefully extract the product with diethyl ether (3 x volume of the aqueous layer).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyanohydrin product.

Step 2: Reduction of 4-cyano-oxan-4-ol to 4-(1-Aminoethyl)oxan-4-ol

- Reagents and Equipment:
 - 4-cyano-oxan-4-ol (from Step 1, 1.0 eq)
 - Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq)
 - Anhydrous tetrahydrofuran (THF) or diethyl ether
 - Round-bottom flask, reflux condenser, nitrogen atmosphere, magnetic stirrer, dropping funnel.

Procedure:

- Caution: LiAlH₄ reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under a nitrogen atmosphere.
- Suspend LiAlH₄ in anhydrous THF in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- Dissolve the crude 4-cyano-oxan-4-ol in anhydrous THF.
- Slowly add the cyanohydrin solution to the LiAlH₄ suspension at a rate that maintains a gentle reflux.
- After the addition is complete, heat the mixture to reflux for 4-6 hours.
- Monitor the reaction by TLC until the starting material is consumed.
- Cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential,
 dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser



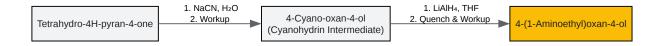
workup).

- Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or ethyl acetate.
- Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude 4-(1-Aminoethyl)oxan-4-ol.
- The crude product can be purified by column chromatography on silica gel.
- A suitable eluent system would be a gradient of methanol in dichloromethane (e.g., 0% to 10% methanol) with a small percentage of ammonium hydroxide (e.g., 0.5-1%) to prevent tailing of the amine on the silica gel.
- Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 4-(1-Aminoethyl)oxan-4-ol.
- NMR Spectroscopy: Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). Acquire ¹H and ¹³C NMR spectra and compare the observed chemical shifts, multiplicities, and integrations with the predicted values.[3][4]
- Infrared Spectroscopy: Obtain an IR spectrum of the purified product (as a thin film or KBr pellet) and identify the characteristic absorption bands for the O-H, N-H, and C-O functional groups.[4]
- Mass Spectrometry: Obtain a mass spectrum of the purified product to confirm the molecular weight and analyze the fragmentation pattern.[5][6][7]
- Elemental Analysis: Determine the elemental composition (C, H, N) to confirm the molecular formula.

Visualized Workflows and Pathways

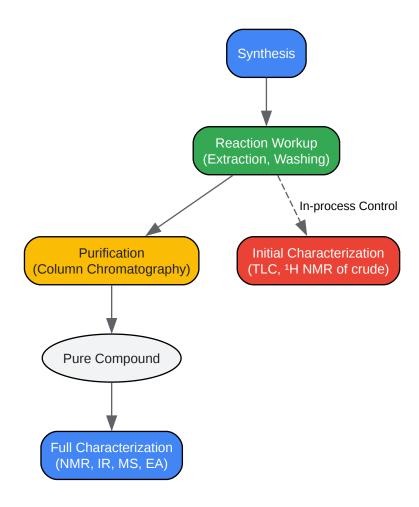
The following diagrams illustrate the proposed synthetic pathway and a general experimental workflow.





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Caption: Proposed two-step synthesis of **4-(1-Aminoethyl)oxan-4-ol**.



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Caption: General workflow for synthesis and characterization of a novel compound.

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References

- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Peptide analysis as amino alcohols by gas chromatography-mass spectrometry.
 Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses Creative Proteomics [creative-proteomics.com]
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